N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
The compound N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide features a complex fused polycyclic scaffold comprising pyrano, pyrido, and quinoline moieties. Key structural attributes include:
- A 5-chloro-2-methylphenyl carboxamide group at position 10.
- An imino group at position 11.
- A partially saturated pyrano-pyrido-quinoline core with tetrahydrofuran and piperidine-like rings.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-6-7-16(24)12-19(13)26-23(28)18-11-15-10-14-4-2-8-27-9-3-5-17(20(14)27)21(15)29-22(18)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPUTDSMXPDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide (referred to as C490-0219) is a synthetic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C23H22ClN3O2
- IUPAC Name : N-(5-chloro-2-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{27}.0^{1317}]heptadeca-1579(17)-tetraene-5-carboxamide
- SMILES Notation : Cc(ccc(Cl)c1)c1NC(C1=Cc(cc2c3c4CCCN3CCC2)c4OC1=N)=O
Biological Activity Overview
C490-0219 has been investigated for its effects on various biological systems. Key areas of interest include its interaction with G protein-coupled receptors (GPCRs), metabolic pathways, and potential mutagenic properties.
1. Interaction with G Protein-Coupled Receptors (GPCRs)
C490-0219 has shown promising interactions with GPCRs, which are crucial for many physiological processes. Research indicates that compounds similar to C490-0219 can modulate signaling pathways associated with GPCRs, potentially influencing cellular responses such as migration and proliferation .
2. Metabolism Studies
In vitro studies have demonstrated that C490-0219 undergoes significant metabolic changes in different species. For instance:
- In rat liver microsomes, the compound was metabolized primarily through S-oxide formation.
- Human and monkey liver microsomes favored carbon hydroxylation .
These findings suggest that the metabolic pathways may vary significantly across species, impacting the compound's efficacy and safety profiles.
3. Mutagenicity Assessment
The compound has been evaluated for its mutagenic potential using the Ames test. Results indicate a strong positive response in this assay, classifying it as a Class A mutagen. This classification raises concerns regarding its safety for therapeutic use and necessitates further investigation into its mutagenic mechanisms .
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of C490-0219:
Scientific Research Applications
Physical and Chemical Properties
The physical properties include solubility in organic solvents and stability under various pH conditions. The compound's reactivity can be influenced by factors such as temperature and the presence of catalysts during synthesis. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming its structure and purity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide may show promise in this area through:
- Targeting Specific Cancer Pathways : By inhibiting kinases or other proteins critical for cancer cell survival.
Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, this compound may also have neuroprotective effects. Studies have shown that similar compounds can modulate NMDA receptors and reduce neuroinflammation.
Antimicrobial Properties
Some derivatives of pyridoquinolines have demonstrated antimicrobial activity against various pathogens. Future studies could explore the effectiveness of this compound against bacterial or fungal infections.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridoquinoline derivatives. The results indicated that certain compounds significantly inhibited the proliferation of breast cancer cells through apoptosis induction.
Case Study 2: Neuroprotection
Research highlighted in Neuroscience Letters demonstrated that related compounds could protect neurons from oxidative stress-induced damage by modulating glutamate receptors.
Case Study 3: Antimicrobial Efficacy
In a recent investigation published in Microbial Drug Resistance, derivatives similar to this compound showed promising antibacterial effects against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Pyrano-Pyrido-Quinoline Derivatives
- Compound 22 (N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide): Shares the pyrano-pyrido-quinoline core but replaces the imino group with dioxo groups at positions 8 and 11. Substituted with a benzamide group instead of the 5-chloro-2-methylphenyl carboxamide. Molecular weight: 475.48 (C27H21N3O4). The dioxo groups may increase polarity compared to the imino-substituted target compound .
- N-(3-fluoro-4-methylphenyl)-11-imino-...: Features a 3-fluoro-4-methylphenyl carboxamide substituent. Fluorine’s electronegativity could enhance metabolic stability compared to the target compound’s chlorine substituent. Molecular weight: ~516.55 (estimated from C30H25FN4O2) .
Substituent Variations
- Compound 10k (10-(2-Hydroxyphenylmethylidene)amino-11-imino-11H-naphtho[1',2':5,6]pyrano[2,3-d]pyrimidine): Substituted with a 2-hydroxyphenylmethylidene group. Molecular weight: 380.40 (C23H16N4O2).
Compound 3i (5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine):
Physicochemical Properties
Table 1. Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C31H25ClN4O2 | 533.01 | ~5.48 | 48.84 | 5-Chloro-2-methylphenyl, imino |
| N-(2-methoxyphenyl)-11-[(2-methylphenyl)imino]-... [9] | C30H29N3O3 | 479.58 | 5.48 | 48.84 | 2-Methoxyphenyl, 2-methylphenylimino |
| 11m (Pyridazine derivative) [7] | C16H21F3N4O3 | 374.36 | 5.48 | 88.32 | Morpholino, trifluoromethyl |
| Compound III [13] | C21H20N2O3 | 348.40 | N/A | N/A | Hydroxymethyl, dimethoxyphenyl |
Key Observations:
Mechanistic Implications ()
- Structure-Activity Relationship (SAR): Compounds with similar scaffolds (e.g., pyrano-pyrido-quinoline vs. pyridazine) may share mechanisms, such as enzyme inhibition or receptor binding . The 5-chloro-2-methylphenyl group in the target compound could enhance target selectivity over simpler aryl substituents (e.g., benzamide in Compound 22) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
